molecular formula C16H16N2O4 B11835881 N-(2-Oxo-2H-1-benzopyran-3-carbonyl)piperidine-1-carboxamide CAS No. 90051-90-4

N-(2-Oxo-2H-1-benzopyran-3-carbonyl)piperidine-1-carboxamide

Cat. No.: B11835881
CAS No.: 90051-90-4
M. Wt: 300.31 g/mol
InChI Key: CSDXLYVWPFNJDV-UHFFFAOYSA-N
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Description

N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable fatty acids and glycerol. This inhibition reduces fat absorption and can aid in weight management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide is unique due to its specific structure, which combines the coumarin core with a piperidine-1-carboxamide moiety. This unique combination enhances its potential as an enzyme inhibitor and broadens its range of biological activities .

Properties

CAS No.

90051-90-4

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-(2-oxochromene-3-carbonyl)piperidine-1-carboxamide

InChI

InChI=1S/C16H16N2O4/c19-14(17-16(21)18-8-4-1-5-9-18)12-10-11-6-2-3-7-13(11)22-15(12)20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,19,21)

InChI Key

CSDXLYVWPFNJDV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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